

## In-depth Technical Guide on the Synthesis of Iodinated Triazole Derivatives

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Compound of Interest		
Compound Name:	C15H24IN3O3	
Cat. No.:	B12621583	Get Quote

Disclaimer: A diligent search of scientific literature and chemical databases did not yield a specific, well-documented compound with the molecular formula **C15H24IN3O3**. Therefore, this guide provides a detailed synthesis pathway for a representative and structurally related class of compounds: 5-iodo-1,4-disubstituted-1,2,3-triazoles. The methodologies, data, and diagrams presented are based on established chemical principles for this class of molecules and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.

### Introduction

lodinated organic compounds, particularly those incorporating heterocyclic scaffolds like triazoles, are of significant interest in medicinal chemistry and drug development. The carboniodine bond can serve as a versatile synthetic handle for further functionalization through cross-coupling reactions. Additionally, the introduction of iodine can modulate the pharmacological properties of a molecule. This guide details a common and efficient method for the synthesis of 5-iodo-1,2,3-triazoles, which are valuable intermediates in organic synthesis.

The synthesis of 5-iodo-1,2,3-triazoles is often achieved through a one-pot, three-component reaction involving a terminal alkyne, an organic azide, and an iodine source, typically catalyzed by copper(I). This approach, a variation of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), provides high regioselectivity and good yields.



### **General Synthesis Pathway**

The core of this synthesis is a copper(I)-catalyzed cycloaddition reaction. A plausible reaction scheme involves the in-situ formation of a copper(I) catalyst and an electrophilic iodine species that mediate the formation of the 5-iodo-1,2,3-triazole from a terminal alkyne and an organic azide.[1]

A representative synthesis of a 5-iodo-1,2,3-triazole is depicted below:

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### References

- 1. researchgate.net [researchgate.net]
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